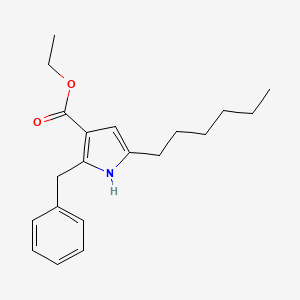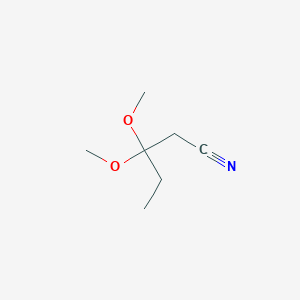
3,3-Dimethoxypentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethoxypentanenitrile: is an organic compound with the molecular formula C7H13NO2. It is a clear, colorless to light yellow liquid that is used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of two methoxy groups and a nitrile group attached to a pentane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethoxypentanenitrile can be synthesized from acrylonitrile and methanol in the presence of nitrite and platinum or palladium catalysts. The reaction involves the gasification of acrylonitrile and its subsequent reaction with methanol to form the desired product .
Industrial Production Methods: The industrial production of this compound typically involves the use of a gasification tower where acrylonitrile is heated and introduced into the upper part of the tower. Circulating gas containing methyl nitrite is introduced into the lower part, facilitating the gasification of acrylonitrile. The gasified material then undergoes heat exchange, cooling, and gas-liquid separation to obtain the liquid-phase product containing this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Dimethoxypentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dimethoxypentanenitrile is used as a starting material in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology and Medicine: The compound is used in the synthesis of cytosine and its derivatives, which are important in medicinal chemistry for their antiviral and anticancer properties .
Industry: In the agrochemical industry, this compound is used as an intermediate in the production of pesticides and herbicides .
Wirkmechanismus
The mechanism of action of 3,3-Dimethoxypentanenitrile depends on its application. In medicinal chemistry, it acts as a precursor to cytosine derivatives, which exert their effects by inhibiting viral DNA synthesis or interfering with cellular replication processes . The molecular targets and pathways involved include viral polymerases and cellular enzymes involved in DNA synthesis.
Vergleich Mit ähnlichen Verbindungen
- 3,3-Dimethoxypropanenitrile
- 3,3-Dimethoxypentane
- 3,3-Dimethoxybutanenitrile
Comparison: 3,3-Dimethoxypentanenitrile is unique due to its specific structure, which includes a pentane backbone with two methoxy groups and a nitrile group. This structure imparts distinct chemical properties and reactivity compared to similar compounds like 3,3-Dimethoxypropanenitrile and 3,3-Dimethoxybutanenitrile, which have shorter carbon chains .
Eigenschaften
CAS-Nummer |
650604-11-8 |
|---|---|
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
3,3-dimethoxypentanenitrile |
InChI |
InChI=1S/C7H13NO2/c1-4-7(9-2,10-3)5-6-8/h4-5H2,1-3H3 |
InChI-Schlüssel |
NHKVMEDLIYJMDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC#N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


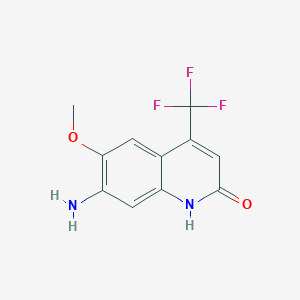
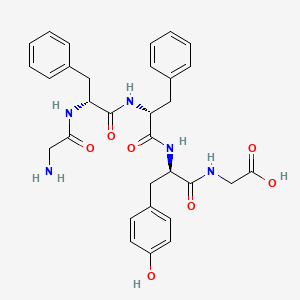
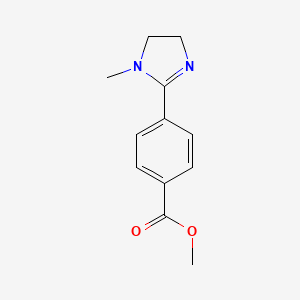
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)


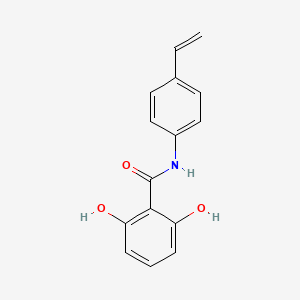
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)

![N-[1-(3,5-Dichlorobenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12588878.png)
